3,4-Diphenyl-1,2,5-oxadiazole

COX-1 inhibitor COX-2 selectivity Anti-inflammatory assay

3,4-Diphenyl-1,2,5-oxadiazole (CAS 19768-02-6), also referred to as 3,4-diphenylfurazan, is a heterocyclic scaffold belonging to the 1,2,5-oxadiazole class. It serves as the N-desoxy analog of 3,4-diphenyl-1,2,5-oxadiazole-2-oxide (3,4-diphenylfuroxan), a distinction that confers fundamentally different biochemical and physicochemical properties.

Molecular Formula C14H10N2O
Molecular Weight 222.24 g/mol
CAS No. 19768-02-6
Cat. No. B13105956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diphenyl-1,2,5-oxadiazole
CAS19768-02-6
Molecular FormulaC14H10N2O
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NON=C2C3=CC=CC=C3
InChIInChI=1S/C14H10N2O/c1-3-7-11(8-4-1)13-14(16-17-15-13)12-9-5-2-6-10-12/h1-10H
InChIKeyRIIIXRZGXAJVEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diphenyl-1,2,5-oxadiazole (CAS 19768-02-6) – Core Properties and Research-Grade Procurement Overview


3,4-Diphenyl-1,2,5-oxadiazole (CAS 19768-02-6), also referred to as 3,4-diphenylfurazan, is a heterocyclic scaffold belonging to the 1,2,5-oxadiazole class [1]. It serves as the N-desoxy analog of 3,4-diphenyl-1,2,5-oxadiazole-2-oxide (3,4-diphenylfuroxan), a distinction that confers fundamentally different biochemical and physicochemical properties [2]. The compound is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom, substituted with phenyl groups at the 3- and 4-positions, giving it a molecular formula of C₁₄H₁₀N₂O and a molecular weight of 222.24 g/mol [3].

Why 3,4-Diphenyl-1,2,5-oxadiazole Cannot Be Replaced by Its Oxide or Other Heterocyclic Analogs


The critical functional divergence between 3,4-diphenyl-1,2,5-oxadiazole and its closest structural analogs—primarily its N-oxide counterpart (furoxan) and other diphenyl-substituted oxadiazole isomers—is rooted in its inability to act as a thiol-dependent nitric oxide (NO) donor. Unlike the 1,2,5-oxadiazole-2-oxide ring, which releases NO in the presence of thiols, the deoxy furazan ring is inert in this pathway [1]. This distinct lack of NO-donor activity directly translates into a divergent COX-1/COX-2 inhibition profile, where the unsubstituted parent compound acts as a selective COX-1 inhibitor, while analogous sulfonamide-substituted furoxans are potent COX-2 inhibitors [1]. Such differences are not merely pharmacological nuances; they represent binary, mechanism-defining switches. For procurement purposes, selecting the correct redox state of the central ring is not a trivial substitution but a fundamental determinant of the molecule's utility—whether it serves as a COX-1 pharmacological probe, a negative control for NO-release assays, or a non-NO-donating scaffold for further medicinal chemistry derivatization.

Quantitative Evidence Guide: Head-to-Head Performance of 3,4-Diphenyl-1,2,5-oxadiazole vs. Key Analogs


COX-1 vs. COX-2 Selectivity Profile: 3,4-Diphenylfurazan vs. 3,4-Diphenylfuroxan

The unsubstituted 3,4-diphenyl-1,2,5-oxadiazole (compound 11) exhibits a distinct, quantifiable COX-1-selective inhibition profile that is opposite to the behavior of its N-oxide analog (compound 10) and highly distinct from the potent COX-2 selective sulfonamide-substituted furoxans (e.g., 13a,b) [1].

COX-1 inhibitor COX-2 selectivity Anti-inflammatory assay

Lack of Thiol-Dependent Nitric Oxide Release: Furazan vs. Furoxan Core

The 1,2,5-oxadiazole ring (furazan) does not release nitric oxide, in stark contrast to its 2-oxide (furoxan) counterpart, which releases NO in a thiol-dependent manner. This provides a definitive binary functional distinction for experimental design [1].

Nitric oxide donor Furoxan Vasodilation assay

Molecular Geometry and Interannular Conjugation: Phenyl-Oxadiazole vs. Phenyl-Thiadiazole and -Selenadiazole

X-ray crystallographic analysis reveals that 3,4-diphenyl-1,2,5-oxadiazole exhibits unique geometric parameters, including significantly elongated endocyclic bonds and an asymmetric phenyl disposition (19° torsion), which are not observed in the analogous thiadiazole (S) or selenadiazole (Se) compounds. These features indicate superior interannular conjugation between the phenyl groups and the oxadiazole ring [1].

Crystallography Bond length Conjugation

Regioisomeric Stability and Synthetic Utility: 3,4-Substitution Pattern

The 1,2,5-oxadiazole nucleus with 3,4-diphenyl substitution exhibits a well-defined regioisomeric stability, unlike the 3,4-diphenyl-1,2,5-oxadiazole-2-oxide system, which forms an inseparable mixture of regioisomers (3:1 ratio) upon synthesis from unsymmetrical stilbenes [1]. This simplifies purification and characterization.

Regioselective synthesis Isomer stability Synthetic intermediate

High-Value Application Scenarios for 3,4-Diphenyl-1,2,5-oxadiazole Based on Verified Evidence


Selective COX-1 Pharmacological Probe and NSAID Negative Control

As the COX-1-selective unsubstituted furazan (COX-1 IC₅₀ = 0.15 μM, COX-2 IC₅₀ > 100 μM), this compound serves as a critical tool for dissecting COX-1-mediated pathways in inflammation and gastrointestinal protection studies. Its use is essential as a matched negative control for the COX-2-selective, NO-donor hybrid furoxans (e.g., 13a,b, COX-2 SI = 97), allowing for unambiguous attribution of biological effects to COX-2 inhibition and NO release [1].

Essential Negative Control in Nitric Oxide Donor Research

In any study investigating the thiol-dependent NO-release mechanism of furoxan-based NO donors, this non-NO-releasing analog is the indispensable negative control. The furazan ring does not produce measurable NO in the same in vitro assays (L-cysteine, pH 7.4) [1], enabling researchers to clearly differentiate between NO-mediated and NO-independent pharmacological effects, a critical step in validating novel hybrid NSAIDs.

Well-Defined Scaffold for Structure-Activity Relationship (SAR) Studies

The crystalline, single-regioisomer nature of 3,4-diphenyl-1,2,5-oxadiazole, contrasted with the regioisomeric mixtures obtained for its furoxan counterpart [1], makes it an ideal starting point for systematic derivatization (e.g., sulfonamide introduction, halogenation). Its well-defined crystallographic parameters (e.g., C(1)–C(2) bond length 1.442 Å, 19° interannular torsion angle) [2] provide a solid structural basis for computational docking and QSAR model development.

Conjugation-Enhanced Core for Electronic and Optical Materials

The crystallographically demonstrated enhancement of π-conjugation between the 1,2,5-oxadiazole ring and the phenyl substituents (evidenced by elongated endocyclic bonds and reduced torsional strain) [2] suggests its utility as a building block for organic electronic materials, such as OLEDs or OFETs, where subtle changes in conjugation directly impact charge carrier mobility and emission wavelengths.

Quote Request

Request a Quote for 3,4-Diphenyl-1,2,5-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.